直接红 81

描述

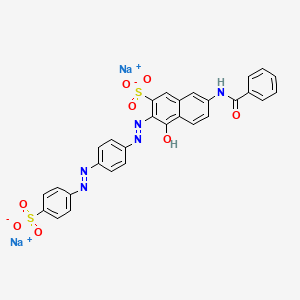

Direct Red 81 is a diazo dye with a very high water solubility . The dye adsorption efficiency of Direct Red 81 is increased by increasing the adsorbent dose and adsorption time . It has a molecular weight of 675.60 and a formula of C29H19N5Na2O8S2 .

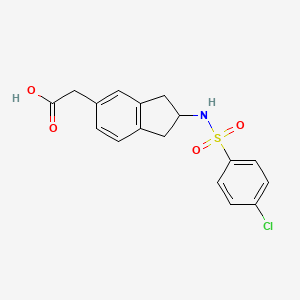

Molecular Structure Analysis

The molecular structure of Direct Red 81 is given by the formula C29H19N5Na2O8S2 . Its average mass is 675.599 Da and its monoisotopic mass is 675.047058 Da .

Chemical Reactions Analysis

Direct Red 81 has been observed to undergo reactions with zero-valent iron nanoparticles . Another study discusses the effect of copper-phenanthroline complexes on Direct Red 81 . The color intensity of Direct Red 81 was found to reduce under specific conditions, probably due to a coordination phenomenon between Direct Red 81 and the copper-phenanthroline complex .

Physical And Chemical Properties Analysis

Direct Red 81 is a diazo dye with a very high water solubility . It has a molecular weight of 675.60 and a formula of C29H19N5Na2O8S2 . The average mass is 675.599 Da and the monoisotopic mass is 675.047058 Da .

科学研究应用

染料生物吸附

直接红 81 (DR-81) 已被用于优化染料生物吸附的研究。 在一项研究中,研究人员使用凤螺壳 (CS) 作为生物吸附剂来去除 DR-81 . 研究发现,最高去除效率 (99.98%) 的最佳条件是吸附剂 1 g,初始染料浓度 10 mg/L,吸附液 pH 值为 2 .

污染水净化

DR-81 也被用于开发用于净化污染水的材料。 合成了一种磁性 Zn MOF 复合材料,并将其用作从废水中吸附 DR-81 染料的有效吸附剂 . 在 30 分钟后,pH 值为 7 时,所制备的磁性 Zn MOF 的最佳剂量为 1.0 g l −1,可用于 DR81 的净化 .

诊断试剂制造

在医学诊断领域,this compound 用于制造诊断试剂 . 这些试剂是旨在测量样品中特定物质的存在或数量的测试。

血液学

This compound 用于血液学,血液学是医学的一个分支,涉及对与血液相关的疾病的病因、预后、治疗和预防的研究 .

组织学

在组织学中,即对组织微观结构的研究中,使用this compound . 它可用于染色组织,使在显微镜下更容易区分不同类型的细胞和组织。

氧化研究

This compound 已被用于氧化研究。 例如,它已被用于研究 Cu-Phen 络合物在 H2O2 存在下的氧化作用 .

作用机制

Target of Action

Direct Red 81 is a diazo dye . Its primary targets are the molecules it is designed to color. In the textile and paper industries, for example, it binds to fibers to impart color .

Mode of Action

Direct Red 81 interacts with its targets through a process known as adsorption . The efficiency of this dye adsorption can be increased by adjusting the adsorbent dose and adsorption time . In certain conditions, Direct Red 81 can form a complex with copper-phenanthroline, leading to partial color-stripping .

Biochemical Pathways

The decolorization and degradation of Direct Red 81 involve the activity of intracellular oxidoreductive enzymes . These enzymes play a crucial role in the biodegradation of Direct Red 81, suggesting their involvement in the decolorization process .

Result of Action

The action of Direct Red 81 results in the coloring of the target material. When subjected to certain conditions, such as the presence of specific bacterial cultures or copper-phenanthroline complexes, direct red 81 can undergo decolorization and degradation . The degradation products of Direct Red 81 have been found to be non-toxic .

Action Environment

The action of Direct Red 81 can be influenced by various environmental factors. For instance, its decolorization efficiency can be affected by the pH and temperature of the environment . Moreover, it has been observed that certain bacterial cultures can decolorize Direct Red 81 even in challenging conditions, such as high salinity, alkaline pH, and high temperatures .

未来方向

属性

IUPAC Name |

disodium;7-benzamido-4-hydroxy-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H21N5O8S2.2Na/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;;/h1-17,35H,(H,30,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUQRRYHIHJMPB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19N5Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041726 | |

| Record name | C.I. Direct Red 81 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2610-11-9, 83221-50-5 | |

| Record name | Solaminrot 4B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002610119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Benzoylamino)-4-hydroxy-3-((4-((4-sulphophenyl)azo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 7-(benzoylamino)-4-hydroxy-3-[2-[4-[2-(4-sulfophenyl)diazenyl]phenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Red 81 disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-(benzoylamino)-4-hydroxy-3-[[4-[(4-sulphophenyl)azo]phenyl]azo]naphthalene-2-sulphonic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT RED 81 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E49Q56PNB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

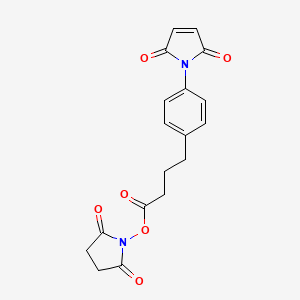

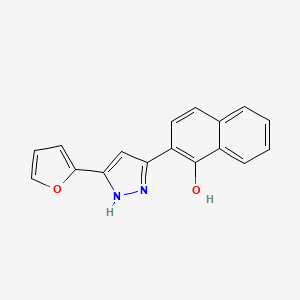

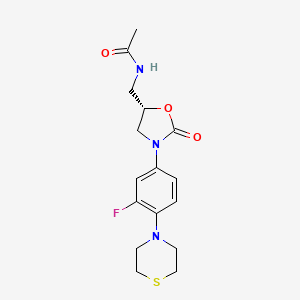

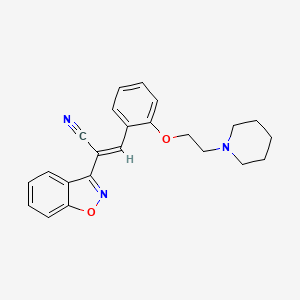

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Direct Red 81?

A1: While the provided research papers don't explicitly state the molecular formula and weight of Direct Red 81, they consistently identify it as a diazo dye with sulfonated groups, indicating its anionic nature. [, , ]

Q2: Is there any spectroscopic data available for Direct Red 81?

A2: Yes, several studies utilize UV-Vis spectrophotometry to monitor the decolorization and degradation of Direct Red 81. [, , , ] Additionally, Fourier-transform infrared spectroscopy (FTIR) has been employed to characterize the dye before and after adsorption onto various materials, revealing changes in functional groups involved in the adsorption process. [, , , ]

Q3: How does the structure of Direct Red 81 influence its interaction with different materials?

A3: The anionic nature of Direct Red 81, due to its sulfonated groups, significantly influences its interaction with various adsorbents. [, , ] Studies have shown enhanced adsorption onto positively charged surfaces or materials modified to exhibit a positive charge, highlighting the role of electrostatic interactions. [, , , , , , ]

Q4: Can Direct Red 81 be used in drug delivery applications?

A4: While not a drug itself, Direct Red 81 was used as a model compound alongside Rhodamine B in a study comparing drug delivery methods into the skin. [] The research highlighted the use of Direct Red 81 for visualizing and tracking diffusion within the skin, showcasing its potential as a visual tracer in such applications.

Q5: Does Direct Red 81 possess any catalytic properties?

A5: The provided research focuses primarily on the removal and degradation of Direct Red 81 as a pollutant, and does not explore its catalytic properties. [, , , , , , ] The studies primarily investigate its behavior as a target for degradation or removal using various methods like adsorption, biodegradation, and advanced oxidation processes.

Q6: What are the environmental concerns associated with Direct Red 81?

A6: Direct Red 81, as a common textile dye, raises concerns due to its presence in industrial wastewater. [, , , ] Its discharge into water bodies can negatively impact aquatic life and ecosystems. [, ] Therefore, numerous studies focus on developing efficient and cost-effective methods for its removal and degradation from wastewater. [, , , , ]

Q7: How can Direct Red 81 be removed from wastewater?

A7: Research highlights various methods for Direct Red 81 removal from wastewater, including:

- Adsorption: Utilizing materials like activated carbon, modified clays, plant-based biomass, and nanocomposites for effective dye adsorption. [, , , , , , , , , , ]

- Biodegradation: Employing specific bacterial and fungal strains capable of degrading the dye into less harmful byproducts. [, , , ]

- Advanced oxidation processes: Utilizing processes like ozonation and Fenton oxidation for efficient dye degradation. [, ]

Q8: What is the role of bioremediation in Direct Red 81 degradation?

A8: Bioremediation utilizes microorganisms like bacteria and fungi to break down pollutants. [, ] Studies have identified specific strains, such as Bacillus sp., capable of effectively degrading Direct Red 81. [, ] This approach offers a potentially eco-friendly and cost-effective method for treating textile wastewater containing this dye.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)

![ethyl 2-[(4-methylpiperazine-1-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1681840.png)

![(2S)-4-[(2R)-9-[(5S)-5-[(4S)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1681847.png)

![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)

![5-((2-(Diethylamino)ethyl)amino)-8-hydroxy-6H-imidazo[4,5,1-de]acridin-6-one](/img/structure/B1681850.png)